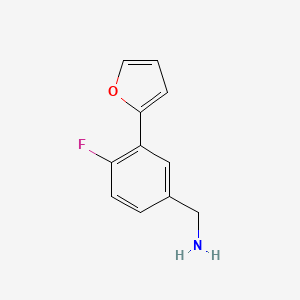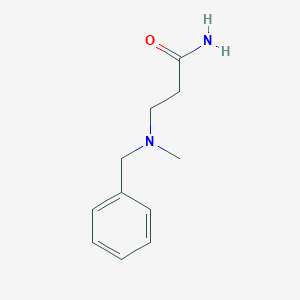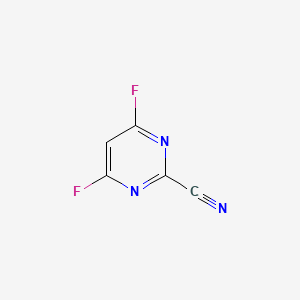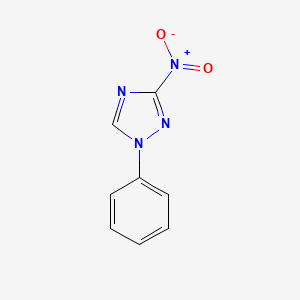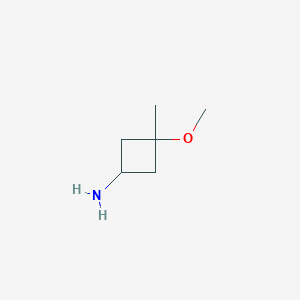![molecular formula C16H28O B14887613 Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[311]heptan-3-yl)methanol is a complex organic compound with a unique bicyclic structure This compound is characterized by its cyclopentyl group attached to a bicyclo[311]heptane core, which is further substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with the bicyclic ketone intermediate.
Hydroxylation: The final step involves the hydroxylation of the bicyclic intermediate to introduce the hydroxyl group, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure may enable it to fit into specific binding sites on enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Cyclopentylmethanol: A simpler analog with a single cyclopentyl group attached to a hydroxyl group.
Bicyclo[3.1.1]heptan-3-ol: A compound with a similar bicyclic core but lacking the cyclopentyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate: An ester derivative with similar structural features.
Uniqueness
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol is unique due to its combination of a cyclopentyl group and a bicyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.
特性
分子式 |
C16H28O |
|---|---|
分子量 |
236.39 g/mol |
IUPAC名 |
cyclopentyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C16H28O/c1-10-13(15(17)11-6-4-5-7-11)8-12-9-14(10)16(12,2)3/h10-15,17H,4-9H2,1-3H3/t10-,12+,13+,14+,15?/m0/s1 |
InChIキー |
JQNXYFPYIIUWNQ-OXJPMITNSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCC3)O |
正規SMILES |
CC1C(CC2CC1C2(C)C)C(C3CCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

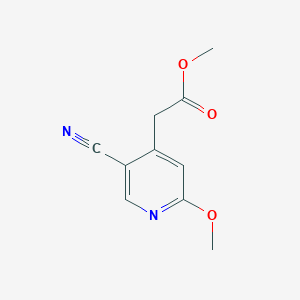
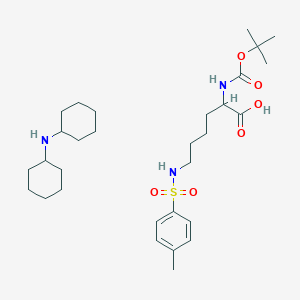
![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
